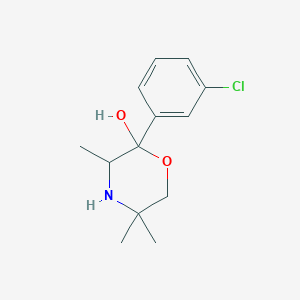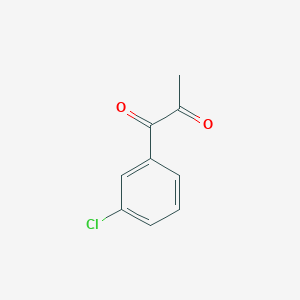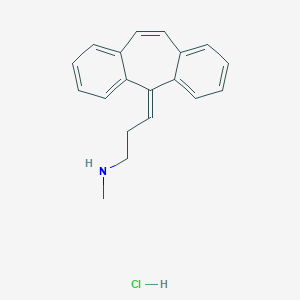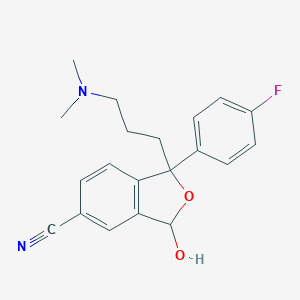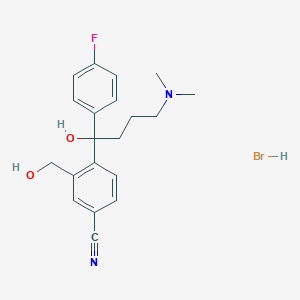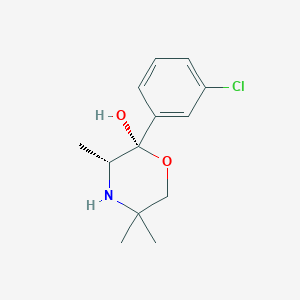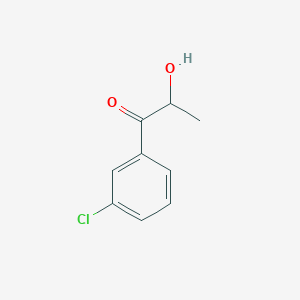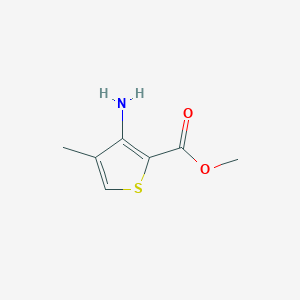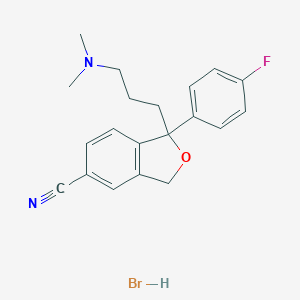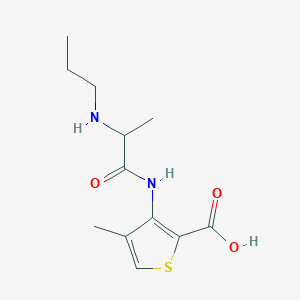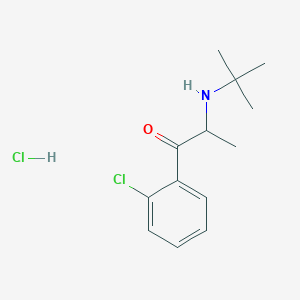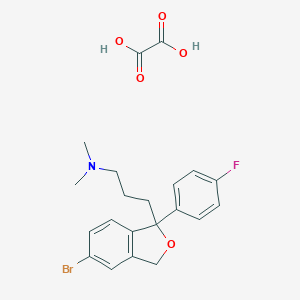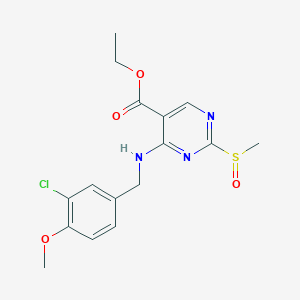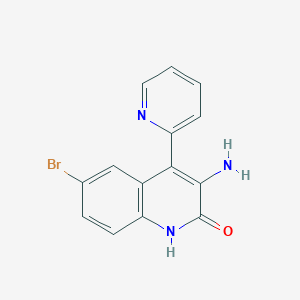
3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific community.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.Chemical Reactions Analysis
This would involve studying the reactions the compound undergoes, including its reactivity with other compounds and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties such as melting point, boiling point, solubility, etc., and chemical properties like its acidity or basicity, reactivity, etc.Applications De Recherche Scientifique
Antiproliferative and Antimicrobial Activities
A study by Eweas, Abdallah, and Elbadawy (2021) explored the synthesis of 2-pyridyl [3H]-quinazolin-4-one derivatives, closely related to 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one, for potential antitumor and antimicrobial applications. The derivatives showed selective antibacterial activity against Gram-positive bacteria and potential as candidates for further developmental studies.
Synthesis and Photophysics
In 2018, Bonacorso et al. synthesized a series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, where the synthesis involved a precursor similar to 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one. The study highlighted the photophysical properties of these compounds, suggesting potential applications in material science.
Anti-Platelet Activity
Margariti et al. (2020) Margariti et al. used compounds structurally similar to 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one as ligands in rhodium(III) complexes. These complexes exhibited potent platelet-activating factor (PAF) inhibition, indicating potential for developing new anti-inflammatory drugs.
Regioselective Synthesis
Poomathi et al. (2015) Poomathi et al. demonstrated a green approach for the regioselective synthesis of novel quinoline scaffolds, starting from isatins and involving amines resembling 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one. This approach can be significant for developing environmentally friendly synthetic methods.
Anti-Inflammatory and Analgesic Activities
A study by Eweas et al. (2012) synthesized a series of 6-bromo-2-(4-pyridyl)-quinazolin-4(3H)-ones, similar to the compound . The compounds exhibited good analgesic and anti-inflammatory activities, suggesting their potential as therapeutic agents.
Antitumor Properties
Huang et al. (2013) Huang et al. synthesized and tested a series of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones for anti-proliferative activity. One of the compounds showed significant anticancer activity in an in vivo model, indicating the potential of such structures for cancer treatment.
Reactivity Studies
Hertog and Buurman (2010) Hertog and Buurman investigated the reactivity of isomeric aminobromoquinolines. They explored the transformations occurring under specific conditions, providing insights into the chemical behavior of compounds like 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one.
Antibacterial Activity of Quinoline Derivatives
Singh et al. (2010) Singh et al. studied the antibacterial activity of substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives. Their findings highlight the antimicrobial potential of quinoline-related structures.
Green Synthesis Approach
Murugesan et al. (2016) Murugesan et al. used a green chemistry approach for synthesizing quinoline derivatives. They utilized a nanocrystalline titania-based sulfonic acid catalyst, indicating an eco-friendly method for producing compounds like 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one.
DNA Interaction and Cytotoxicity Studies
Varma et al. (2020) Varma et al. conducted DNA interaction and cytotoxicity studies using rhenium(I) complexes with ligands structurally related to 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one. These studies are crucial for understanding the biological interactions and potential therapeutic applications of such compounds.
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other potential hazards.
Orientations Futures
This would involve hypothesizing potential applications or areas of study for the compound based on its properties and behavior.
Propriétés
IUPAC Name |
3-amino-6-bromo-4-pyridin-2-yl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O/c15-8-4-5-10-9(7-8)12(13(16)14(19)18-10)11-3-1-2-6-17-11/h1-7H,16H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLDFOLKYISENR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507418 | |
| Record name | 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one | |
CAS RN |
77616-97-8 | |
| Record name | 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(1H)-Quinolinone, 3-amino-6-bromo-4-(2-pyridinyl)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5VCF7RM64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



